

# Bomedemstat Dihydrochloride: A Technical Guide to its Impact on Hematopoietic Stem Cells

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## Compound of Interest

Compound Name: *Bomedemstat dihydrochloride*

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## Introduction

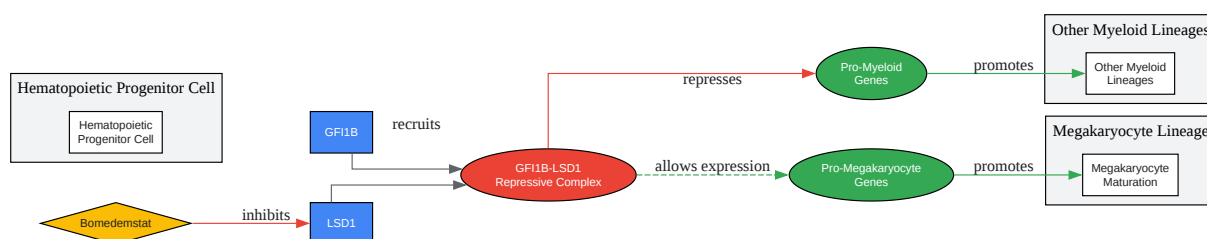
**Bomedemstat dihydrochloride** (formerly IMG-7289) is an investigational, orally bioavailable small molecule that acts as an irreversible inhibitor of lysine-specific demethylase 1 (LSD1).[1] LSD1 is a critical epigenetic regulator involved in the self-renewal of malignant myeloid cells and a key player in the differentiation of hematopoietic progenitors.[1] This technical guide provides a comprehensive overview of the mechanism of action of bomedemstat, its effects on hematopoietic stem cells (HSCs), and a summary of key clinical findings, with a focus on its therapeutic potential in myeloproliferative neoplasms (MPNs).

## Core Mechanism of Action: LSD1 Inhibition

LSD1, an enzyme that demethylates histone H3 on lysines 4 and 9 (H3K4 and H3K9), plays a pivotal role in regulating gene transcription. In hematopoiesis, LSD1 is essential for the self-renewal of malignant myeloid cells and influences the differentiation pathways of myeloid progenitors.[1] Bomedemstat's irreversible inhibition of LSD1 leads to a cascade of downstream effects, most notably promoting the maturation of megakaryocytes, the precursor cells to platelets.[1][2][3] By blocking LSD1, bomedemstat facilitates the expression of genes that drive megakaryocyte differentiation, a process often dysregulated in MPNs.[1]

## The LSD1-GFI1B Signaling Axis in Hematopoiesis

A critical regulatory network in the differentiation of HSCs into mature megakaryocytes involves the LSD1-GFI1B signaling axis.[1] Growth Factor Independence 1B (GFI1B) is a transcriptional repressor crucial for normal megakaryopoiesis and erythropoiesis.[1] GFI1B recruits LSD1 to specific gene promoters, forming a complex that represses genes that would otherwise direct progenitor cells toward other myeloid lineages.[1] This targeted gene repression is fundamental for committing hematopoietic progenitors to the megakaryocytic fate.[1] Bomedemstat disrupts this repressive function of the GFI1B-LSD1 complex, leading to the expression of genes that promote megakaryocyte maturation and platelet production.[1]



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Bomedemstat's disruption of the LSD1-GFI1B repressive complex.

## Clinical Development and Efficacy in Myeloproliferative Neoplasms

Bomedemstat has undergone clinical investigation for the treatment of MPNs, primarily essential thrombocythemia (ET) and myelofibrosis (MF), which are disorders originating from hematopoietic stem cells.

### Essential Thrombocythemia (ET)

A Phase 2b clinical trial (NCT04254978) evaluated the safety and efficacy of bomedemstat in patients with ET who were resistant to or intolerant of at least one standard treatment.[4]

## Quantitative Data Summary from the NCT04254978 Trial

Parameter	Baseline (Mean/Median)	Post-Treatment Results	Citation
Patient Demographics	N=73	[4]	
Age (Median)	68 years	-	[5]
Hematologic Parameters			
Platelet Count	825 x 10 <sup>9</sup> /L (mean)	95% (61/64) of patients treated for ≥24 weeks had platelet counts reduced to ≤400 x 10 <sup>9</sup> /L. Median time to response was 10 weeks.	[4][5]
White Blood Cell (WBC) Count	8.9 x 10 <sup>9</sup> /L (mean)	Of patients with baseline WBC >10 x 10 <sup>9</sup> /L (19%), 100% treated for ≥24 weeks had their WBC count reduced to ≤10 x 10 <sup>9</sup> /L.	[4][5]
Hemoglobin (Hb)	13.1 g/dL (mean)	Mean Hb remained stable.	[4][5]
Symptom Burden			
MPN-SAF Total Symptom Score (TSS)	Median TSS at baseline was 15.	In patients with baseline TSS >20, 78% experienced an improvement at Week 24, with 52% improving by ≥10 points.	[4][5]

Fatigue (Median Score)	4.0	Improved to 3.0 by Week 24.	[4]
Molecular Response			
Mutant Allele Frequency (VAF)	-	67% of patients had a decrease in allele load.	[6]
Homozygous Mutant Cells	-	The proportion of homozygous cells dropped by a mean of 66%.	[4]

## Myelofibrosis (MF)

A Phase 1/2 clinical trial (NCT03136185) assessed bomedemstat in patients with advanced myelofibrosis.[1]

Quantitative Data Summary from the NCT03136185 Trial

Parameter	Baseline (Median)	Post-Treatment Results (at 24 weeks)	Citation
Patient Demographics	N=89	<a href="#">[1]</a>	
Age	68 years	-	<a href="#">[1]</a>
Efficacy Endpoints			
Spleen Volume Reduction (SVR)	1354 cm <sup>3</sup>	64% of evaluable patients (n=50) experienced a decrease in SVR. 28% had a decrease of at least 20%, and 6% had a decrease of at least 35%.	<a href="#">[1]</a>
Total Symptom Score (TSS)	25	55% of all patients (n=51) had a decrease in TSS. 22% had a decrease of 50% or higher.	<a href="#">[1]</a>
Hemoglobin (in transfusion-independent patients)	-	90% (n=41) had stable or improved hemoglobin levels. 44% had an increase of at least 1.0 g/dL.	<a href="#">[1]</a>
Bone Marrow Fibrosis	-	85% of patients had improved or stable bone marrow fibrosis scores.	<a href="#">[1]</a>

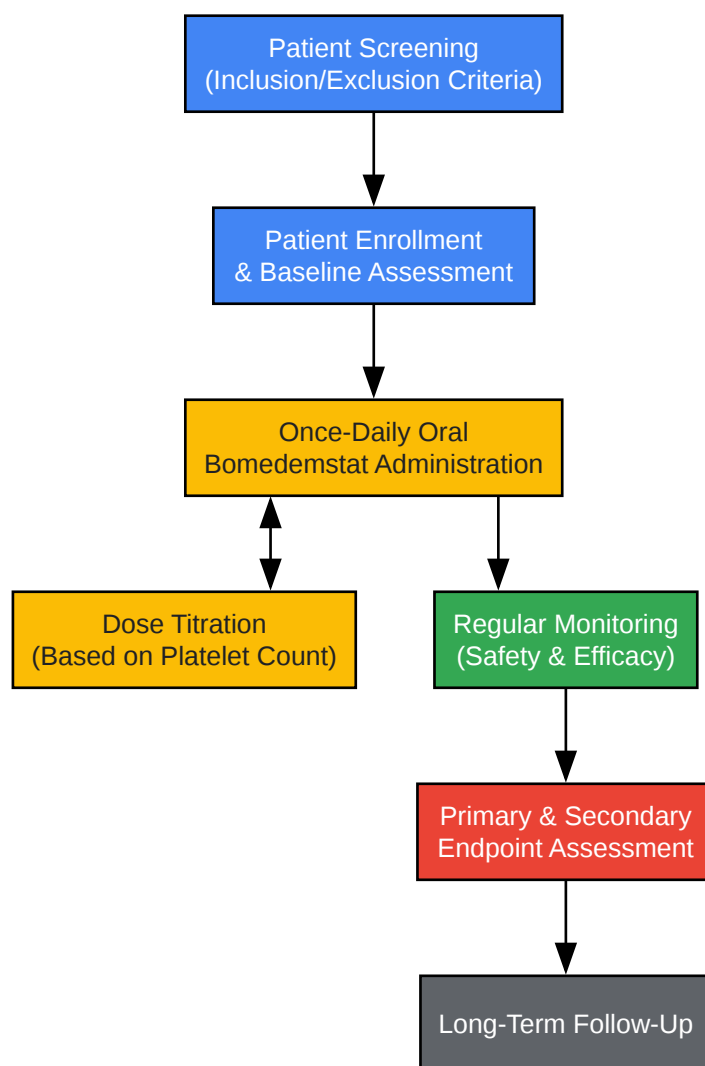
## Experimental Protocols

## NCT04254978: Bomedemstat in Essential Thrombocythemia

- Study Design: A global, open-label, Phase 2b study of bomedemstat administered once daily for at least 24 weeks.[4]
- Key Inclusion Criteria: Patients with a diagnosis of ET requiring cytoreduction who were resistant to or intolerant of at least one standard treatment, with a platelet count  $>450 \times 10^9/L$  and hemoglobin  $\geq 10$  g/dL.[5][7]
- Dosing: The starting dose was 0.6 mg/kg/day, titrated to maintain a platelet count of 200-400  $\times 10^9/L$ . [5]
- Primary Endpoint: Reduction of platelet count to  $<400 \times 10^9/L$  in the absence of new thromboembolic events.[4]
- Exploratory Endpoints: Changes in mutant allele frequencies (VAF) assessed by deep sequencing of 261 genes, and changes in symptom burden.[4][5]

## NCT03136185: Bomedemstat in Myelofibrosis

- Study Design: A Phase 1/2 open-label study to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of once-daily oral bomedemstat.[8]
- Key Inclusion Criteria: Patients with intermediate-2 or high-risk primary or secondary myelofibrosis who were intolerant, refractory, or resistant to approved therapy, with a platelet count  $\geq 100 \times 10^9/L$ . [9]
- Dosing: The starting dose in the Phase 2b portion was 0.6 mg/kg/day, titrated to a target platelet count of 50-75  $\times 10^9/L$ . [1][9]
- Key Objectives: Safety, reduction in spleen volume, and improvement in total symptom scores.[9]
- Assessments: Serial bone marrow biopsies and imaging studies were centrally reviewed.[9]



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A generalized workflow for the Bomedemstat clinical trials.

## Conclusion

**Bomedemstat dihydrochloride** represents a novel therapeutic approach for myeloproliferative neoplasms through its targeted inhibition of LSD1. By modulating the epigenetic landscape of hematopoietic stem and progenitor cells, bomedemstat promotes the differentiation of megakaryocytes, leading to a reduction in platelet counts in patients with essential thrombocythemia. Furthermore, clinical data in myelofibrosis suggests broader effects on hematopoiesis, including improvements in anemia, spleen size, and symptom burden. The evidence to date indicates that bomedemstat has the potential to be a disease-modifying agent in these challenging hematologic malignancies. Ongoing and future studies will further



elucidate its long-term safety and efficacy and its precise role in the treatment paradigm for MPNs.

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